molecular formula C19H15N5O3 B10886624 N-[4-(2-methoxyphenoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[4-(2-methoxyphenoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10886624
M. Wt: 361.4 g/mol
InChI Key: RVEDNFBQBMFSLZ-UHFFFAOYSA-N
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Description

N~2~-[4-(2-Methoxyphenoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a candidate for anticancer and antimicrobial agents. Its unique structure, which includes a triazolopyrimidine core, contributes to its biological activity and makes it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4-(2-Methoxyphenoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: The initial step often involves the cyclization of appropriate precursors to form the triazolopyrimidine ring. This can be achieved through the reaction of 4-amino-1,2,4-triazole with a suitable aldehyde or ketone under acidic or basic conditions.

    Substitution Reactions: The next step involves the introduction of the phenyl and methoxyphenoxy groups. This can be done through nucleophilic substitution reactions where the triazolopyrimidine core reacts with halogenated phenyl derivatives in the presence of a base.

    Amidation: The final step is the formation of the carboxamide group. This can be achieved by reacting the intermediate product with an appropriate amine or ammonia under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-[4-(2-Methoxyphenoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N~2~-[4-(2-Methoxyphenoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Antimicrobial Activity: Studies have shown that it exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

    Biological Studies: It is used in various biological assays to study its effects on cellular processes and enzyme activities.

    Industrial Applications: Its derivatives are explored for use in the synthesis of advanced materials and as intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of N2-[4-(2-Methoxyphenoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential bacterial enzymes.

Comparison with Similar Compounds

N~2~-[4-(2-Methoxyphenoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other triazolopyrimidine derivatives:

    N~2~-[4-(2-Hydroxyphenoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide: This compound has a hydroxyl group instead of a methoxy group, which may affect its solubility and biological activity.

    N~2~-[4-(2-Chlorophenoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide: The presence of a chlorine atom can enhance its electron-withdrawing properties, potentially altering its reactivity and potency.

    N~2~-[4-(2-Nitrophenoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide: The nitro group can significantly impact its electronic properties and biological interactions.

These comparisons highlight the uniqueness of N2-[4-(2-Methoxyphenoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide in terms of its specific substituents and their influence on its chemical and biological properties.

Properties

Molecular Formula

C19H15N5O3

Molecular Weight

361.4 g/mol

IUPAC Name

N-[4-(2-methoxyphenoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H15N5O3/c1-26-15-5-2-3-6-16(15)27-14-9-7-13(8-10-14)21-18(25)17-22-19-20-11-4-12-24(19)23-17/h2-12H,1H3,(H,21,25)

InChI Key

RVEDNFBQBMFSLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)C3=NN4C=CC=NC4=N3

Origin of Product

United States

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